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Compound of Interest

Compound Name: 4-Bromo-2-iodobenzoic acid

Cat. No.: B124919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to

characterize 4-Bromo-2-iodobenzoic acid. By comparing its expected spectral data with that

of related compounds, 4-bromobenzoic acid and 2-iodobenzoic acid, this document serves as

a practical resource for the structural elucidation and verification of this important synthetic

intermediate.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Bromo-2-iodobenzoic acid
and its structural analogs. The data for 4-Bromo-2-iodobenzoic acid is predicted based on

established structure-spectra correlations, while the data for the reference compounds is

derived from experimental sources.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
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Compound Chemical Shift (δ, ppm) and Multiplicity

4-Bromo-2-iodobenzoic acid (Predicted)

~8.1 (d, J ≈ 2.0 Hz, H-3), ~7.9 (dd, J ≈ 8.4, 2.0

Hz, H-5), ~7.6 (d, J ≈ 8.4 Hz, H-6), ~13.5 (br s,

COOH)

4-Bromobenzoic acid
7.86 (d, J = 8.6 Hz, 2H), 7.70 (d, J = 8.6 Hz,

2H), 13.16 (s, 1H)[1]

2-Iodobenzoic acid

7.95 (dd, J = 7.9, 1.2 Hz, 1H), 7.45 (td, J = 7.6,

1.2 Hz, 1H), 7.20 (td, J = 7.7, 1.8 Hz, 1H), 8.10

(dd, J = 7.8, 1.8 Hz, 1H), ~13.0 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compound Chemical Shift (δ, ppm)

4-Bromo-2-iodobenzoic acid (Predicted)
~167 (C=O), ~142 (C-Br), ~139 (C-I), ~134 (C-

H), ~132 (C-H), ~130 (C-COOH), ~95 (C-H)

4-Bromobenzoic acid 166.8, 131.9, 131.5, 130.2, 127.1[1]

2-Iodobenzoic acid 168.1, 141.5, 132.8, 131.1, 128.2, 94.2

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Compound Key Vibrational Frequencies (cm⁻¹)

4-Bromo-2-iodobenzoic acid (Predicted)

~3000-2500 (O-H stretch, carboxylic acid),

~1700 (C=O stretch), ~1600, ~1470 (C=C

aromatic stretch), ~820 (C-H out-of-plane bend),

~600-500 (C-I stretch), ~550-500 (C-Br stretch)

4-Bromobenzoic acid
3085, 2985, 2865, 2665, 2550 (O-H), 1685

(C=O), 1590, 1485 (C=C), 1070 (C-Br)

2-Iodobenzoic acid
3100-2500 (O-H), 1680 (C=O), 1580, 1460

(C=C), 750 (C-H bend), ~650 (C-I)
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Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Bromo-2-iodobenzoic acid

(Predicted)

326/328 (M⁺, due to Br

isotopes)

309/311 ([M-OH]⁺), 281/283

([M-COOH]⁺), 202 ([M-I]⁺),

155/157 ([M-I-Br]⁺), 127 (I⁺)

4-Bromobenzoic acid 200/202 (M⁺)
183/185 ([M-OH]⁺), 155/157

([M-COOH]⁺), 76 ([C₆H₄]⁺)

2-Iodobenzoic acid 248 (M⁺)

231 ([M-OH]⁺), 203 ([M-

COOH]⁺), 127 (I⁺), 76

([C₆H₄]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols represent standard procedures and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Parameters: Employ a sufficient number of scans to obtain a good signal-to-noise

ratio, with a relaxation delay of 1-2 seconds.

¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence to simplify the spectrum

and enhance sensitivity. A larger number of scans and a longer relaxation delay (2-5

seconds) are typically required compared to ¹H NMR.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the

mixture into a transparent disc using a hydraulic press.

Background Spectrum: Record a background spectrum of a pure KBr pellet to subtract

atmospheric and instrumental interferences.

Sample Spectrum: Acquire the FT-IR spectrum of the sample pellet over the range of 4000-

400 cm⁻¹.

Data Processing: Perform baseline correction and peak picking to identify the key vibrational

frequencies.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-

MS).

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's

molecular weight and expected fragments (e.g., m/z 50-400).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in

approximately a 1:1 ratio) will result in characteristic M⁺ and [M+2]⁺ peaks for bromine-

containing fragments.

Visualizing Spectroscopic Workflows and
Interpretations
The following diagrams, generated using Graphviz, illustrate the logical workflow of

spectroscopic characterization and key structural relationships.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-Bromo-2-
iodobenzoic acid.
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Caption: Logical relationships in NMR data interpretation for structural elucidation.
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Caption: Predicted major fragmentation pathways for 4-Bromo-2-iodobenzoic acid in EI-MS.

This guide provides a foundational understanding of the spectroscopic characterization of 4-
Bromo-2-iodobenzoic acid. For definitive structural confirmation, it is imperative to acquire

and interpret the actual experimental spectra for the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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